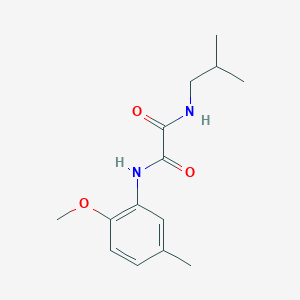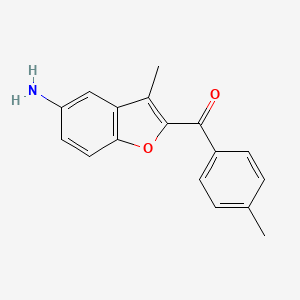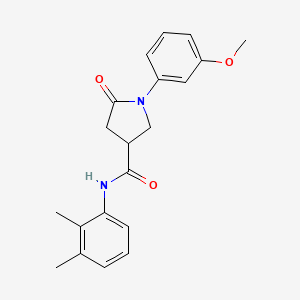![molecular formula C11H16ClN3OS B4698347 N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine](/img/structure/B4698347.png)
N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine
Übersicht
Beschreibung
N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine, also known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. CORM-3 is a complex compound that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-apoptotic, and vasodilatory properties. In
Wirkmechanismus
The mechanism of action of N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine is complex and involves the release of carbon monoxide (CO) upon activation. CO has been shown to have a wide range of biological effects, including the modulation of inflammatory responses, the regulation of apoptosis, and the modulation of cellular signaling pathways. N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine has been shown to release CO in a controlled and sustained manner, allowing for the precise modulation of these biological processes.
Biochemical and Physiological Effects
N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine has been shown to have a wide range of biochemical and physiological effects, including the regulation of cellular signaling pathways, the modulation of immune responses, and the protection against oxidative stress. In vitro and in vivo studies have demonstrated that N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine can reduce inflammation, promote cell survival, and protect against tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine in lab experiments is its ability to release CO in a controlled and sustained manner, allowing for precise modulation of biological processes. However, there are also several limitations to using N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine in lab experiments, including its potential toxicity and the need for specialized equipment to measure CO release.
Zukünftige Richtungen
There are several future directions for N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine research, including the development of new synthetic methods for N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine and the exploration of its potential therapeutic applications in a wider range of diseases. Additionally, more research is needed to fully understand the mechanism of action of N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine and its potential side effects in vivo.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and ischemic conditions. In vitro and in vivo studies have shown that N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine can modulate the immune response, reduce inflammation, and protect against oxidative stress. N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine has also been shown to have potential applications in the treatment of cardiovascular disease, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]ethyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c1-16-10-3-2-8(6-9(10)12)7-17-5-4-15-11(13)14/h2-3,6H,4-5,7H2,1H3,(H4,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJKJDPBKHOTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSCCN=C(N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate](/img/structure/B4698268.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4698269.png)
![butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4698270.png)


![2-chloro-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4698295.png)

![4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone](/img/structure/B4698302.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4698308.png)


![7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4698331.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4698345.png)